4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Biphenyl Attachment: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: De-brominated thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The biphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-iodobenzamide
Uniqueness
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets.
Properties
Molecular Formula |
C23H17BrN2OS |
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Molecular Weight |
449.4g/mol |
IUPAC Name |
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H17BrN2OS/c1-15-21(18-9-7-17(8-10-18)16-5-3-2-4-6-16)25-23(28-15)26-22(27)19-11-13-20(24)14-12-19/h2-14H,1H3,(H,25,26,27) |
InChI Key |
HXEICBZHIJDYJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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